![molecular formula C9H13NO2 B2358534 (R)-2-Amino-2-(4-methoxyphenyl)ethanol CAS No. 100929-33-7](/img/structure/B2358534.png)
(R)-2-Amino-2-(4-methoxyphenyl)ethanol
Overview
Description
“®-2-Amino-2-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a member of the class of benzyl alcohols that is alpha-methylbenzyl alcohol substituted by a methoxy group at position 4 . It is used as an internal standard in the fluorous biphasic catalysis reaction .
Synthesis Analysis
The synthesis of “®-2-Amino-2-(4-methoxyphenyl)ethanol” can be achieved through biocatalytic processes. For instance, Saccharomyces uvarum has been used as a biocatalyst for the asymmetric bioreduction of 4-methoxyacetophenone . The reaction conditions, including pH, incubation temperature, time, and agitation level, were optimized to achieve higher conversion and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of “®-2-Amino-2-(4-methoxyphenyl)ethanol” can be represented by the InChI string: InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
. This indicates that the compound has 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
The compound “®-2-Amino-2-(4-methoxyphenyl)ethanol” can participate in various chemical reactions. For instance, it can be used in the preparation of 4-(2-iodoethyl)phenol by refluxing it with 47% hydriodic acid . It can also be used for the preparation of chiral 3-aryl-3-substituted propanoic acids with anti-inflammatory activity .
Physical And Chemical Properties Analysis
“®-2-Amino-2-(4-methoxyphenyl)ethanol” has a molecular weight of 152.19 g/mol . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
- (S)-MOPE (enantiopure form) serves as a valuable synthon for the synthesis of cycloalkyl [b] indoles. These compounds find applications in drug development, particularly as potential anti-inflammatory agents or treatments for allergic responses .
- Researchers have explored the biocatalytic resolution of racemic MOPE through asymmetric oxidation. Acetobacter sp. CCTCC M209061 cells were employed in a biphasic system using water-immiscible organic solvents and ionic liquids. Notably, the addition of deep eutectic solvents (DESs) further enhanced the reaction efficiency. The resulting (S)-MOPE exhibited high conversion and enantioselectivity .
- Lactobacillus senmaizuke was used for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol. Researchers optimized parameters such as incubation period, pH, agitation speed, and temperature to achieve efficient production of the desired compound .
- Marine-derived fungi have been investigated for their ability to catalyze biotransformations. Nine strains were screened for their asymmetric bioreduction of 1-(4-methoxyphenyl)ethanone. These fungi hold promise for green and sustainable synthesis routes .
Synthetic Chemistry and Drug Development
Biocatalysis and Asymmetric Oxidation
Whole-Cell Bioreduction
Marine-Derived Fungi for Biotransformation
Future Directions
The future directions for “®-2-Amino-2-(4-methoxyphenyl)ethanol” could involve further exploration of its synthesis methods, its potential applications in various industries, and its physical and chemical properties. For instance, it could be used in the preparation of other chiral compounds, which are important in the pharmaceutical industry .
Mechanism of Action
Target of Action
It’s worth noting that the compound is formed during the biocatalytic anti-prelog enantioselective reduction of 4-methoxyacetophenone (moap) using immobilized trigonopsis variabilis as2 .
Biochemical Pathways
It’s known that the compound can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
Result of Action
It’s known that the compound can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .
Action Environment
CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .
properties
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSMUSCZYUFHD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(4-methoxyphenyl)ethanol |
Synthesis routes and methods
Procedure details
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